

Thermogravimetric Analysis of Tin(II) Iodide Powder: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tin(II) iodide*

Cat. No.: *B089120*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the thermogravimetric analysis (TGA) of **tin(II) iodide** (SnI_2), a material of increasing interest in the development of perovskite-based optoelectronics and potentially in specialized pharmaceutical applications. Understanding the thermal stability and decomposition pathways of SnI_2 is critical for material processing, stability assessments, and predicting its behavior under various environmental conditions.

Thermal Decomposition Pathways of Tin(II) Iodide

The thermal decomposition of **tin(II) iodide** is highly dependent on the atmospheric conditions. The primary pathways in inert and oxidizing atmospheres are distinct, leading to different decomposition products and thermal profiles.

Decomposition in an Inert Atmosphere (e.g., Nitrogen, Argon)

In an inert atmosphere, the thermal behavior of SnI_2 is primarily characterized by melting followed by evaporation. A small initial mass loss may be observed at lower temperatures, which is often attributed to the sublimation of volatile impurities such as tin(IV) iodide (SnI_4) that may be present in the sample.^[1] The main thermal events are:

- Melting: SnI_2 undergoes a phase transition from solid to liquid without a change in mass. This is an endothermic process.

- Evaporation: At higher temperatures, the molten SnI_2 begins to evaporate, leading to a significant mass loss.[2]

Decomposition in an Oxidizing Atmosphere (e.g., Air)

In the presence of air, the decomposition of **tin(II) iodide** is more complex, involving oxidation reactions. The process generally occurs at lower temperatures compared to decomposition in an inert atmosphere.[3] The key reactions involve the formation of tin(IV) iodide (SnI_4) and tin(IV) oxide (SnO_2).[2][3] The volatile SnI_4 sublimes at a relatively low temperature, resulting in a substantial mass loss.[3] The final residual product at higher temperatures is typically the more stable tin(IV) oxide.[3]

Quantitative Data from Thermogravimetric Analysis

The following tables summarize the key quantitative data for the thermal analysis of **tin(II) iodide** under different atmospheric conditions.

Table 1: Thermal Events for **Tin(II) Iodide** in an Inert Atmosphere (Nitrogen/Argon)

Thermal Event	Temperature Range (°C)	Mass Loss (%)	Associated Process
Melting	~317.9 - 320	0	Solid to liquid phase transition[2]
Evaporation	260 - 460	Significant	Evaporation/sublimation of SnI_2 [1][2]

Table 2: Thermal Events for **Tin(II) Iodide** in an Oxidizing Atmosphere (Air)

Thermal Event	Temperature Range (°C)	Mass Loss (%)	Associated Process
Oxidation & Sublimation	180 - 290	Up to ~78	Oxidation of SnI_2 to form SnI_4 (vapor) and SnO_2 (solid)[2][3]
Residual Product	> 350	-	Stable SnO_2 remains[3]

Table 3: Physical Properties of **Tin(II) Iodide** and Related Compounds

Compound	Formula	Melting Point (°C)	Boiling Point (°C)
Tin(II) Iodide	SnI_2	320	714
Tin(IV) Iodide	SnI_4	144	341 (sublimes)

Experimental Protocol for Thermogravimetric Analysis of **Tin(II) Iodide** Powder

This section outlines a detailed methodology for conducting a TGA of **tin(II) iodide** powder.

3.1. Materials and Equipment

- Sample: High-purity **tin(II) iodide** powder.
- Crucible: Alumina or platinum crucible.
- Instrument: A calibrated thermogravimetric analyzer.
- Purge Gas: High-purity nitrogen or argon for inert atmosphere analysis; dry air for oxidizing atmosphere analysis.

3.2. Sample Preparation

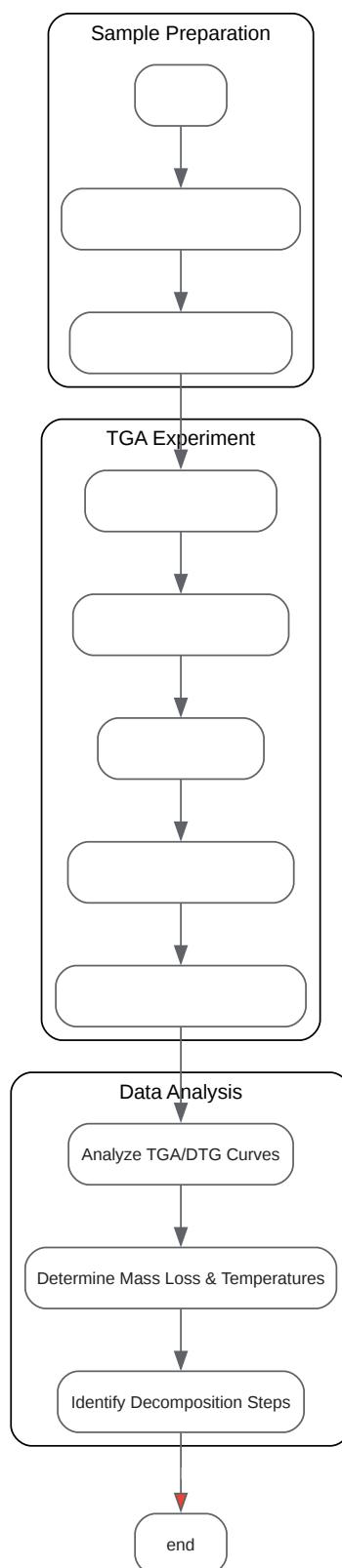
- Ensure the **tin(II) iodide** powder is finely ground and homogeneous.

- Accurately weigh approximately 5-10 mg of the powder into a clean, tared TGA crucible.
- Distribute the sample evenly at the bottom of the crucible to ensure uniform heating.

3.3. TGA Instrument Setup and Calibration

- Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
- Set the purge gas flow rate to a constant value, typically between 20 and 100 mL/min.
- Place the sample crucible in the TGA furnace.

3.4. Thermal Program


- Initial Isothermal Step: Equilibrate the sample at a starting temperature of 30°C for 10-30 minutes to allow the furnace atmosphere to stabilize.[\[1\]](#)
- Heating Ramp: Increase the temperature from 30°C to a final temperature of 800°C at a constant heating rate of 10°C/min.[\[1\]](#)[\[2\]](#)
- Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

3.5. Post-Analysis

- Analyze the resulting TGA curve (mass vs. temperature) to identify the onset and end temperatures of decomposition steps and the corresponding mass losses.
- The derivative of the TGA curve (DTG curve) can be used to determine the temperatures of the maximum rates of mass loss.

Visualizations

The following diagrams illustrate the key processes involved in the thermogravimetric analysis of **tin(II) iodide**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the thermogravimetric analysis of SnI₂.

[Click to download full resolution via product page](#)

Caption: Thermal decomposition pathways of SnI_2 under different atmospheres.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. researchgate.net [researchgate.net]
- 3. web.stanford.edu [web.stanford.edu]
- To cite this document: BenchChem. [Thermogravimetric Analysis of Tin(II) Iodide Powder: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089120#thermogravimetric-analysis-of-tin-ii-iodide-powder>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com